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Compound of Interest

Compound Name: Cyclopentadecanone

Cat. No.: B167302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Cyclopentadecanone (CAS No: 502-72-7), a macrocyclic ketone of significant interest in

various scientific domains. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for Cyclopentadecanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cyclopentadecanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 Triplet 4H -CH₂-C(=O)-CH₂-

~1.6 Multiplet 4H -CH₂-CH₂-C(=O)-

~1.3 Multiplet 20H -(CH₂)₁₀-
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Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer

frequency.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentadecanone

Chemical Shift (δ) ppm Assignment

~212 C=O

~40 -CH₂-C(=O)

~28 -CH₂-CH₂-C(=O)

~27 -(CH₂)n-

Note: Data acquired in CDCl₃.[1][2][3] Peak assignments are based on typical chemical shifts

for similar functional groups.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Cyclopentadecanone

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (asymmetric)

~2855 Strong C-H stretch (symmetric)

~1715 Strong C=O stretch (ketone)[4][5]

~1465 Medium C-H bend (scissoring)

Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]

[5]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Cyclopentadecanone
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m/z Relative Intensity Assignment

224 Moderate [M]⁺ (Molecular Ion)[6][7]

58 High [C₃H₆O]⁺

55 High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Note: The fragmentation pattern is consistent with a large cyclic ketone. The molecular formula

is C₁₅H₂₈O, with a molecular weight of approximately 224.38 g/mol .[7][8]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of Cyclopentadecanone is accurately weighed and dissolved in

about 0.6-0.8 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0.0 ppm).

Instrumentation and Data Acquisition:

The NMR tube is placed in a spinner and inserted into the NMR spectrometer (e.g., a 600

MHz instrument).[1]

The spectrometer's magnetic field is locked onto the deuterium signal of the CDCl₃.

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

For ¹H NMR, a standard single-pulse experiment is performed. A sufficient number of scans

are acquired to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance signal intensity. A significantly larger number of scans is required due to the low

natural abundance of the ¹³C isotope.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the

frequency-domain spectrum.

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

The chemical shift axis is calibrated using the TMS signal at 0.0 ppm.

Peak integration and multiplicity analysis are performed on the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid Cyclopentadecanone is placed directly onto the ATR crystal (e.g., a

diamond crystal).

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

A background spectrum of the clean, empty ATR crystal is acquired to account for

atmospheric and instrumental interferences.

The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

The characteristic absorption bands are identified and their wavenumbers are recorded.
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Mass Spectrometry (MS)
Sample Preparation (for GC-MS with Electron Ionization):

A dilute solution of Cyclopentadecanone is prepared in a volatile organic solvent (e.g.,

dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

This stock solution is further diluted to a final concentration suitable for injection (e.g., 1-10

µg/mL).

The final solution is filtered to remove any particulate matter.

Instrumentation and Data Acquisition:

The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer

(MS).

The GC separates the components of the sample, with Cyclopentadecanone eluting at a

specific retention time.

Upon entering the MS, the molecules are ionized using Electron Ionization (EI), typically at

70 eV.

The resulting charged fragments and the molecular ion are separated by a mass analyzer

(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:

A mass spectrum is generated by plotting the relative intensity of the ions against their m/z

values.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the

structure.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Cyclopentadecanone.

Sample Preparation

Cyclopentadecanone Sample
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IR Spectrum & Table
(Absorption Bands)
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(m/z Values, Fragmentation)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Cyclopentadecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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